1-(1-Methyl-1H-1,2,4-triazol-5-yl)ethanone

Description

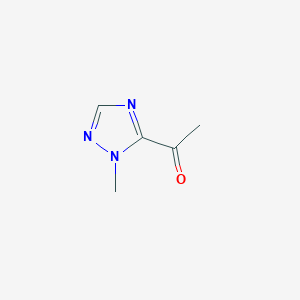

Structure

3D Structure

Properties

IUPAC Name |

1-(2-methyl-1,2,4-triazol-3-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O/c1-4(9)5-6-3-7-8(5)2/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONQBPRJENODVPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=NC=NN1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106535-28-8 | |

| Record name | 1-(1-Methyl-1H-1,2,4-triazol-5-yl)ethanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 1-(1-Methyl-1H-1,2,4-triazol-5-yl)ethanone

An in-depth technical guide by a Senior Application Scientist

Executive Summary

This guide provides a detailed, two-step synthetic pathway for the preparation of 1-(1-Methyl-1H-1,2,4-triazol-5-yl)ethanone, a valuable heterocyclic ketone building block. The 1,2,4-triazole core is a privileged scaffold in medicinal chemistry, appearing in numerous antifungal and antiviral agents.[1][2] The target molecule serves as a key intermediate for the elaboration of more complex pharmaceutical candidates. The presented synthesis is designed for reliability and scalability, proceeding via regioselective N-methylation of 1H-1,2,4-triazole, followed by a directed C-H functionalization at the C5 position through lithiation and subsequent acylation. Each step is accompanied by a detailed experimental protocol, mechanistic insights, and characterization data.

Introduction

The 1,2,4-Triazole Scaffold in Drug Discovery

The 1,2,4-triazole ring is a five-membered heterocycle containing three nitrogen atoms. Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability have made it a cornerstone in the design of therapeutic agents.[1] Prominent examples include the antifungal drugs Fluconazole and Itraconazole, which function by inhibiting the fungal enzyme lanosterol 14α-demethylase.[1][2] The versatility of the triazole ring allows for substitution at multiple positions, enabling fine-tuning of a molecule's steric and electronic properties to optimize biological activity and pharmacokinetic profiles.

Target Molecule Profile: 1-(1-Methyl-1H-1,2,4-triazol-5-yl)ethanone

The target compound, 1-(1-Methyl-1H-1,2,4-triazol-5-yl)ethanone, is a functionalized triazole featuring a methyl group at the N1 position and an acetyl (ethanone) group at the C5 position. This arrangement provides two key vectors for further chemical modification: the acetyl group can be elaborated through various carbonyl chemistries (e.g., aldol condensation, reduction, olefination), while the triazole ring itself can participate in further reactions. Its synthesis, therefore, is of significant interest to researchers in medicinal and process chemistry.

Retrosynthetic Analysis and Strategy

The synthesis is approached with a two-step strategy that logically disconnects the target molecule into commercially available starting materials.

Caption: Retrosynthetic analysis of the target molecule.

The chosen forward synthesis involves:

-

N-Methylation: Regioselective methylation of the 1H-1,2,4-triazole ring at the N1 position to yield the key intermediate, 1-methyl-1H-1,2,4-triazole.

-

C5-Acylation: Deprotonation of the acidic C5 proton of the intermediate, followed by quenching with an acetylating agent to install the ethanone moiety.

Synthesis of Intermediate 1: 1-Methyl-1H-1,2,4-triazole

Mechanistic Considerations

The alkylation of 1H-1,2,4-triazole can potentially occur at the N1 or N4 position. The regioselectivity is influenced by the base, solvent, and alkylating agent. Deprotonation of 1H-1,2,4-triazole with a base like sodium methoxide generates the triazolide anion.[3] Subsequent reaction with an electrophile such as iodomethane predominantly yields the thermodynamically more stable 1-substituted isomer.[4][5] This practical and scalable method overcomes challenges associated with the high water solubility of both the reactant and the product.[4]

Caption: Experimental workflow for N-methylation.

Detailed Experimental Protocol

Adapted from Belletire, J. L., et al. (2008). Synthetic Communications.[3][4]

-

Preparation: To a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 1H-1,2,4-triazole (0.50 mol, 34.5 g).

-

Deprotonation: Add a 25% w/w solution of sodium methoxide in methanol (0.50 mol, 110 mL) to the flask. Stir the mixture for 15 minutes at room temperature until a clear solution of the sodium salt is formed.

-

Alkylation: Carefully add iodomethane (0.55 mol, 78.1 g, 34.4 mL) to the solution. The reaction is exothermic. Once the initial exotherm subsides, heat the mixture to reflux and maintain for 4 hours.

-

Work-up: After cooling to room temperature, remove the methanol solvent under reduced pressure using a rotary evaporator. Dissolve the resulting solid residue in 100 mL of water.

-

Extraction: Transfer the aqueous solution to a continuous liquid-liquid extractor and extract with chloroform for 24 hours to manage the high water solubility of the product.

-

Purification: Dry the combined chloroform extracts over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent on a rotary evaporator. Purify the crude product by short-path distillation under reduced pressure to yield pure 1-methyl-1H-1,2,4-triazole as a clear oil that may solidify upon cooling.

Data and Characterization

| Parameter | Expected Value |

| Yield | ~63%[4] |

| Appearance | Colorless oil / White solid |

| Boiling Point | 177-178 °C @ 755 mmHg |

| ¹H NMR (CDCl₃) | δ 8.10 (s, 1H, H3), 7.95 (s, 1H, H5), 3.90 (s, 3H, N-CH₃) |

Synthesis of 1-(1-Methyl-1H-1,2,4-triazol-5-yl)ethanone

Mechanistic Considerations

The introduction of the acetyl group at the C5 position is achieved via a C-H activation strategy. The C5 proton of 1-methyl-1H-1,2,4-triazole is significantly more acidic than the C3 proton due to the combined inductive electron-withdrawing effects of the adjacent N1 and N4 atoms. This allows for selective deprotonation at C5 using a strong, non-nucleophilic organolithium base such as n-butyllithium (n-BuLi) at low temperatures.[6] The resulting 5-lithio-1-methyl-1,2,4-triazole intermediate is a potent nucleophile that readily reacts with an electrophilic acetylating agent, such as N,N-dimethylacetamide, to form the target ketone after an aqueous work-up.

Caption: Experimental workflow for C5-acylation.

Detailed Experimental Protocol

-

Setup: Add 1-methyl-1H-1,2,4-triazole (0.10 mol, 8.31 g) to a dry 500 mL three-neck flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet. Add 200 mL of anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C using a dry ice/acetone bath.

-

Lithiation: Slowly add n-butyllithium (1.6 M solution in hexanes, 0.11 mol, 68.8 mL) dropwise via syringe, ensuring the internal temperature remains below -70 °C. Stir the resulting mixture at -78 °C for 1 hour to ensure complete formation of the 5-lithio intermediate.

-

Acylation: In a separate flask, prepare a solution of N,N-dimethylacetamide (0.12 mol, 10.5 g, 11.1 mL) in 50 mL of anhydrous THF. Add this solution dropwise to the cold lithiated triazole solution. After the addition is complete, stir the reaction mixture at -78 °C for an additional 2 hours.

-

Warming and Quenching: Remove the cooling bath and allow the reaction to warm slowly to room temperature over 1 hour. Quench the reaction by carefully adding 100 mL of saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (3 x 100 mL).

-

Purification: Combine the organic extracts, wash with brine (1 x 100 mL), and dry over anhydrous magnesium sulfate (MgSO₄). Filter and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure 1-(1-Methyl-1H-1,2,4-triazol-5-yl)ethanone.

Data and Characterization

| Parameter | Expected Value |

| Yield | 60-75% (Estimated) |

| Appearance | White to off-white solid |

| ¹H NMR (CDCl₃) | δ 8.15 (s, 1H, H3), 4.10 (s, 3H, N-CH₃), 2.60 (s, 3H, COCH₃) |

| ¹³C NMR (CDCl₃) | δ 188.0 (C=O), 158.0 (C5), 148.0 (C3), 35.0 (N-CH₃), 28.0 (COCH₃) |

Safety and Handling Precautions

-

Iodomethane: Is a toxic and carcinogenic substance. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

n-Butyllithium (n-BuLi): Is a pyrophoric reagent that can ignite spontaneously on contact with air or moisture. It must be handled under an inert atmosphere (nitrogen or argon) using syringe techniques.

-

Sodium Methoxide: Is corrosive and toxic. Avoid contact with skin and eyes.

-

Solvents: Tetrahydrofuran (THF) can form explosive peroxides. Use freshly distilled or inhibitor-stabilized solvent. Chloroform is a suspected carcinogen.

Conclusion

This guide has detailed a robust and logical two-step synthesis for 1-(1-Methyl-1H-1,2,4-triazol-5-yl)ethanone. The pathway leverages a well-established regioselective N-methylation followed by a site-selective C-H functionalization via directed lithiation. The protocols are based on established chemical principles and provide a reliable route for researchers requiring access to this versatile synthetic building block for applications in drug discovery and development.

References

-

Jadhav, G. R., Shaikh, M. W., & Pawar, R. P. (2014). Synthesis and evaluation of 1,2,4-triazole derivatives as antimicrobial, antifungal and anthelmintic agents. Journal of Chemical and Pharmaceutical Research, 6(5), 1269-1274. [Link]

-

Nassar, E. M., Abdelrazek, F. M., Ayyad, R. R., & El-Farargy, A. F. (2016). Synthesis and Some Reactions of 1-aryl-4-acetyl-5-methyl-1,2,3-triazole Derivatives With Anticonvulsant Activity. Mini reviews in medicinal chemistry, 16(11), 926–936. [Link]

-

Sutherland, D. R., & Tennant, G. (1985). The Sequential Lithiation of 1-Phenyl-1,2,4-triazoles. Heterocycles, 23(7), 1645-1649. [Link]

-

Al-Azzawi, W. A., & Al-Rubaie, A. Z. (2022). Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Egyptian Journal of Chemistry, 65(8), 321-329. [Link]

-

Reddy, B. S. R., & Kumar, M. S. (2022). Synthesis of 1, 4, 5-trisubstituted - 1,2,3-triazole Derivatives. Journal of Emerging Technologies and Innovative Research, 9(10), 953-956. [Link]

- CN113651762A - Preparation method of 1-methyl-1H-1, 2, 4-triazole-3-methyl form

-

Bekircan, O., Ülker, S., & Menteşe, E. (2018). Synthesis of 1,2,4-triazole-5-on derivatives and determination of carbonic anhydrase II isoenzyme inhibition effects. Bioorganic chemistry, 81, 555–562. [Link]

-

Li, Y., Wang, Y., Zhang, Y., & Zhang, Y. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 989280. [Link]

-

Belletire, J. L., Bills, R. A., & Shackelford, S. A. (2008). A Practical Methylation Procedure for (1H)-1,2,4-Triazole. Synthetic Communications, 38(5), 738-745. [Link]

-

Al-Masoudi, N. A. L., & Shaker, Y. M. (2024). Synthesis and Characterization of New 1,2,4-Triazole Derivative Form Methylbenzoate with Sulfur as Bridge Links. Al-Nahrain Journal of Science, 27(1), 124-132. [Link]

-

Alday, I., & Bertrand, G. (2009). Isolation of a C5-deprotonated imidazolium, a crystalline "abnormal" N-heterocyclic carbene. Science (New York, N.Y.), 326(5952), 556–559. [Link]

-

Alday, I., & Bertrand, G. (2009). Isolation of a C5-deprotonated imidazolium, a crystalline "abnormal" N-heterocyclic carbene. Science, 326(5952), 556-559. [Link]

-

Belletire, J. L., Bills, R. A., & Shackelford, S. A. (2007). A Practical Methylation Procedure for (1H)-1,2,4-Triazole (Preprint). Defense Technical Information Center. [Link]

-

Request PDF on ResearchGate. (2018). One-pot synthesis and the fluorescent behavior of 4-acetyl-5-methyl-1,2,3-triazole regioisomers. [Link]

-

Li, Y., Wang, Y., Zhang, Y., & Zhang, Y. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in chemistry, 10, 989280. [Link]

-

Shreeve, J. M., & Gard, G. L. (2002). Syntheses of 1-alkyl-1,2,4-triazoles and the formation of quaternary 1-alkyl-4-polyfluoroalkyl-1,2,4-triazolium salts leading to ionic liquids. The Journal of organic chemistry, 67(26), 9340–9345. [Link]

Sources

- 1. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]

- 2. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. apps.dtic.mil [apps.dtic.mil]

- 4. researchgate.net [researchgate.net]

- 5. Syntheses of 1-alkyl-1,2,4-triazoles and the formation of quaternary 1-alkyl-4-polyfluoroalkyl-1,2,4-triazolium salts leading to ionic liquids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

An In-depth Technical Guide to 1-(1-Methyl-1H-1,2,4-triazol-5-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Landscape of a Niche Heterocycle

This technical guide delves into the chemical properties of 1-(1-Methyl-1H-1,2,4-triazol-5-yl)ethanone, a heterocyclic ketone of interest in medicinal chemistry and synthetic organic chemistry. While this specific molecule is commercially available, detailed characterization and reactivity studies are not extensively documented in peer-reviewed literature. Therefore, this guide adopts a dual approach: presenting the available concrete data for the title compound while also providing a robust, experience-driven theoretical framework based on the well-established chemistry of the 1,2,4-triazole scaffold and acetyl functional groups. As Senior Application Scientists, our goal is to equip researchers with the foundational knowledge and predictive insights necessary to effectively utilize this compound in their research endeavors, from reaction design to biological screening.

Core Molecular Profile

1-(1-Methyl-1H-1,2,4-triazol-5-yl)ethanone, with CAS number 106535-28-8, is a substituted five-membered aromatic heterocycle. The 1,2,4-triazole ring is a well-known pharmacophore present in a variety of clinically used drugs, valued for its metabolic stability and ability to participate in hydrogen bonding. The presence of a methyl group at the N1 position and an acetyl group at the C5 position defines its specific reactivity and potential as a synthetic building block.

Physicochemical Properties

Quantitative experimental data for this specific compound is sparse. The following table summarizes available information and provides estimated properties based on its structure and data from closely related analogs.

| Property | Value/Predicted Value | Source/Basis |

| CAS Number | 106535-28-8 | [1] |

| Molecular Formula | C₅H₇N₃O | [1] |

| Molecular Weight | 125.13 g/mol | [1] |

| Physical Form | Liquid | Inferred from supplier data |

| Purity | Typically ≥95% | Inferred from supplier data |

| Boiling Point | Predicted: ~280-300 °C | Estimation based on related triazole derivatives[2] |

| Solubility | Predicted: Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol, Chloroform) | Based on the polarity of the acetyl and triazole groups |

Synthesis and Structural Elucidation

Conceptual Synthetic Pathways

The synthesis of substituted 1,2,4-triazoles can be achieved through various well-documented methods, including the Pellizzari and Einhorn–Brunner reactions.[3] For the target molecule, two primary retrosynthetic disconnections are most logical:

-

N-Methylation of a Precursor: This involves the synthesis of 1-(1H-1,2,4-triazol-5-yl)ethanone followed by regioselective methylation at the N1 position. The alkylation of 1,2,4-triazoles can yield a mixture of N1 and N4 isomers, and the reaction conditions must be carefully optimized to favor the desired N1 product.[4][5]

-

Acylation of a Methylated Triazole: This pathway would involve the acylation of 1-methyl-1H-1,2,4-triazole. Direct acylation of the triazole ring can be challenging and may require metalation to activate the C5 position prior to introducing the acetyl group.

A potential synthetic workflow based on the N-methylation approach is outlined below.

Figure 1: Conceptual workflow for the synthesis of 1-(1-Methyl-1H-1,2,4-triazol-5-yl)ethanone.

Predicted Spectroscopic Data

Without experimental spectra, we can predict the key spectroscopic features based on the analysis of closely related structures.

¹H NMR:

-

N-Methyl Protons: A singlet at approximately 3.5-4.0 ppm.

-

Acetyl Protons: A singlet at approximately 2.5-2.8 ppm.

-

Triazole C3-H Proton: A singlet at approximately 8.0-8.5 ppm.

¹³C NMR:

-

Carbonyl Carbon: A signal in the range of 185-195 ppm.

-

Triazole Ring Carbons (C3 and C5): Signals in the aromatic region, typically between 140-160 ppm.

-

N-Methyl Carbon: A signal around 30-35 ppm.

-

Acetyl Methyl Carbon: A signal around 25-30 ppm.

Mass Spectrometry (EI):

-

Molecular Ion (M+): A peak at m/z = 125.

-

Key Fragments: Loss of an acetyl group (m/z = 82) and fragmentation of the triazole ring.

Chemical Reactivity and Synthetic Utility

The reactivity of 1-(1-Methyl-1H-1,2,4-triazol-5-yl)ethanone is dictated by the interplay between the electron-deficient 1,2,4-triazole ring and the electrophilic carbonyl group of the acetyl moiety.

Reactions at the Acetyl Group

The acetyl group is a versatile handle for a wide range of chemical transformations.

-

Condensation Reactions: The methyl group of the acetyl moiety is acidic and can be deprotonated with a suitable base to form an enolate. This enolate can then participate in aldol-type condensation reactions with aldehydes and ketones to form α,β-unsaturated ketones (chalcones). These chalcones are valuable intermediates for the synthesis of various heterocyclic systems with potential biological activities.[6][7]

-

Reduction: The carbonyl group can be reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH₄). This alcohol can then be used in further functionalization reactions.

-

Oxidation: While less common, the acetyl group can be oxidized under specific conditions, for example, in the Willgerodt-Kindler reaction.

-

Halogenation: The α-protons of the acetyl group can be substituted with halogens (e.g., bromine) under acidic or basic conditions to form α-halo ketones, which are excellent electrophiles for substitution reactions.

Figure 2: Potential reactivity of the acetyl group in 1-(1-Methyl-1H-1,2,4-triazol-5-yl)ethanone.

Reactions Involving the Triazole Ring

The 1,2,4-triazole ring is generally stable to many reaction conditions. However, it can undergo certain transformations:

-

Further Alkylation/Quaternization: The N4 nitrogen of the triazole ring can be alkylated to form a quaternary triazolium salt, especially under forcing conditions.[5]

-

Ring-Opening Reactions: While not common, under harsh conditions or through specific activation, the triazole ring can undergo cleavage.

-

Metal Coordination: The nitrogen atoms of the triazole ring can act as ligands to coordinate with metal ions.

Potential Applications in Drug Discovery and Materials Science

The 1,2,4-triazole moiety is a cornerstone in medicinal chemistry, known for a wide spectrum of biological activities including antifungal, antimicrobial, antiviral, and anticancer properties.[8][9] While no specific biological data for 1-(1-Methyl-1H-1,2,4-triazol-5-yl)ethanone has been found, its structural features suggest it could serve as a valuable scaffold or intermediate in the synthesis of novel bioactive compounds.

-

Scaffold for Library Synthesis: The reactivity of the acetyl group allows for the facile generation of a library of derivatives for high-throughput screening.

-

Intermediate for Agrochemicals: Triazole derivatives are also widely used in agriculture as fungicides and herbicides.

-

Precursor for Functional Materials: The triazole ring can be incorporated into polymers or other materials to impart specific properties such as thermal stability or metal-coordinating abilities.

Safety and Handling

No specific Material Safety Data Sheet (MSDS) is available for 1-(1-Methyl-1H-1,2,4-triazol-5-yl)ethanone. However, based on the safety data for related compounds such as 1-methyl-1,2,4-triazole and other heterocyclic ketones, the following precautions should be observed:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[10][11]

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors. Avoid contact with skin and eyes.[12][13]

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids. Keep the container tightly sealed.[10][12]

-

Toxicity: The toxicological properties have not been fully investigated. Assume the compound is harmful if swallowed, in contact with skin, or if inhaled. May cause skin and eye irritation.[13][14]

Conclusion

1-(1-Methyl-1H-1,2,4-triazol-5-yl)ethanone represents a chemical entity with significant untapped potential. While the current body of literature lacks specific, in-depth studies on this molecule, a strong foundation of knowledge on the chemistry of 1,2,4-triazoles and acetyl-substituted heterocycles provides a reliable framework for its synthetic manipulation and application. This guide has aimed to bridge the existing information gap by integrating available data with established chemical principles, thereby empowering researchers to confidently incorporate this versatile building block into their synthetic strategies for the development of new pharmaceuticals, agrochemicals, and functional materials.

References

-

(1-Methyl-1H-1,2,4-triazol-5-yl)methanol | CAS#:91616-36-3 | Chemsrc. (n.d.). Retrieved January 8, 2026, from [Link]

-

Synthesis and Some Reactions of 1-aryl-4-acetyl-5-methyl-1,2,3-triazole Derivatives with Anticonvulsant Activity | Request PDF. (n.d.). Retrieved January 8, 2026, from [Link]

-

(E)-1-(5-Methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one Oxime. (2021). Molbank, 2021(2), M1223. [Link]

-

Material Safety Data Sheet. (2021, November 25). Retrieved from [Link]

- SAFETY DATA SHEET. (2014, July 15). Fisher Scientific.

-

Synthesis and Some Reactions of 1-aryl-4-acetyl-5-methyl-1,2,3-triazole Derivatives With Anticonvulsant Activity. (2016). Mini reviews in medicinal chemistry, 16(12), 964–973. [Link]

-

A review on methods of synthesis of 1,2,4-triazole derivatives. (n.d.). SciSpace. Retrieved January 8, 2026, from [Link]

-

synthesis of 1,2,4 triazole compounds. (n.d.). ISRES. Retrieved January 8, 2026, from [Link]

- SAFETY DATA SHEET. (2023, October 11). CymitQuimica.

-

CAS RN 106535-28-8 | 1-(1-Methyl-1H-1,2,4-triazol-5-yl)ethanone | MFCD09864474. (n.d.). Hoffman Fine Chemicals. Retrieved January 8, 2026, from [Link]

-

Synthesis and Some Reactions of 1-aryl-4-acetyl-5-methyl-1,2,3-tr...: Ingenta Connect. (2016, July 1). Retrieved from [Link]

-

1-(1H-1,2,4-Triazol-5-yl)ethanone (153334-29-3). (n.d.). Chemchart. Retrieved January 8, 2026, from [Link]

-

Copies of 1H, 13C, 19F NMR spectra. (n.d.). Retrieved from [Link]

-

C5 H7 N3 O - CAS号查询 - 爱化学. (n.d.). Retrieved January 8, 2026, from [Link]

- Practical Methylation Procedure for (1H)‐1,2,4‐Triazole. (2009).

-

1-(1-Benzyl-5-methyl-1H-1,2,3-triazol-4-yl)ethanone. (n.d.). PubChem. Retrieved January 8, 2026, from [Link]

- SAFETY DATA SHEET. (2023, September 5). Fisher Scientific.

-

Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. (2022). Frontiers in Chemistry, 10, 991284. [Link]

-

Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. (2020). Molecules, 25(23), 5747. [Link]

-

1-[5-Methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]ethanone. (2017). IUCrData, 2(12), x171782. [Link]

-

5-methyl-1H-1,2,3-triazol-4-yl}ethanone. (2012). Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o118. [Link]

-

Ethanone, 1-(1-methyl-1H-pyrrol-2-yl)-. (n.d.). NIST WebBook. Retrieved January 8, 2026, from [Link]

-

1-(4-Methoxyphenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone. (2010). Acta Crystallographica Section E: Structure Reports Online, 66(Pt 8), o1978. [Link]

-

1-Methyl-1H-1,2,4-triazole. (n.d.). NIST WebBook. Retrieved January 8, 2026, from [Link]

-

One-pot synthesis and the fluorescent behavior of 4-acetyl-5-methyl-1,2,3-triazole regioisomers | Request PDF. (n.d.). Retrieved January 8, 2026, from [Link]

- Preparation method of 1-methyl-1H-1, 2, 4-triazole-3-methyl form

- Reaction of 1,2,4-triazole derivative 5 with different alkylating/cyclizing agents under thermal and microwave conditions. (2022). Journal of Heterocyclic Chemistry, 59(5), 896-906.

- A Practical Methylation Procedure for (1H)-1,2,4-Triazole. (2007). DTIC.

-

Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. (2022). Frontiers in Chemistry, 10, 991284. [Link]

-

1-Methyl-1,2,4-triazole - Optional[13C NMR] - Chemical Shifts - SpectraBase. (n.d.). Retrieved January 8, 2026, from [Link]

-

1H-1,2,3-triazol-4-yl]ethanone - Optional[1H NMR] - Spectrum - SpectraBase. (n.d.). Retrieved January 8, 2026, from [Link]

- A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives. (2023). Journal of Drug Delivery and Therapeutics, 13(2), 126-136.

-

Synthesis and Spectroscopic Study of New 1H-1-Alkyl-6-methyl-7-nitroso-3-phenylpyrazolo[5,1-c][1][2][6]triazoles. (2022). Molecules, 27(19), 6296. [Link]

-

13 C NMR spectrum of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine. (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]

-

Synthesis and Screening of New[1][2][15]Oxadiazole,[1][2][6]Triazole, and[1][2][6]Triazolo[4,3-b][1][2][6]triazole Derivatives as Potential Antitumor Agents on the Colon Carcinoma Cell Line (HCT-116). (2021). Molecules, 26(2), 273. [Link]

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. (1-Methyl-1H-1,2,4-triazol-5-yl)methanol | CAS#:91616-36-3 | Chemsrc [chemsrc.com]

- 3. scispace.com [scispace.com]

- 4. researchgate.net [researchgate.net]

- 5. apps.dtic.mil [apps.dtic.mil]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and Some Reactions of 1-aryl-4-acetyl-5-methyl-1,2,3-triazole Derivatives with Anticonvulsant Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ETHANONE,1-(1-METHYL-1H-1,2,4-TRIAZOL-5-YL)- (CAS No. 106535-28-8) Suppliers @ ChemicalRegister.com [chemicalregister.com]

- 9. globalresearchonline.net [globalresearchonline.net]

- 10. asset.conrad.com [asset.conrad.com]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.com [fishersci.com]

- 14. static.cymitquimica.com [static.cymitquimica.com]

- 15. (E)-1-(5-Methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one Oxime | MDPI [mdpi.com]

A Technical Guide to 1-(1-Methyl-1H-1,2,4-triazol-5-yl)ethanone: Synthesis, Characterization, and Applications

Abstract: This technical guide provides a comprehensive overview of 1-(1-Methyl-1H-1,2,4-triazol-5-yl)ethanone (CAS No. 106535-28-8), a heterocyclic ketone of significant interest to researchers in medicinal chemistry and drug development. The document details the compound's physicochemical properties, outlines a robust, regioselective synthetic strategy, discusses methods for its analytical characterization, and explores its role as a versatile intermediate for the synthesis of pharmacologically active molecules. Safety protocols for handling and storage are also provided to ensure best laboratory practices. This guide is intended to serve as an essential resource for scientists leveraging this valuable chemical building block in their research endeavors.

Introduction: The Significance of the 1,2,4-Triazole Scaffold

The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically significant therapeutic agents.[1][2][3][4][5] Its unique electronic properties, metabolic stability, and capacity for hydrogen bonding allow it to serve as a bioisostere for amide or ester groups, enhancing interaction with biological targets while improving pharmacokinetic profiles.[4] Compounds incorporating this moiety exhibit a broad spectrum of pharmacological activities, including antifungal, anticancer, antiviral, and anti-inflammatory properties.[1][3]

1-(1-Methyl-1H-1,2,4-triazol-5-yl)ethanone is a key functionalized derivative within this class. The presence of a reactive acetyl (ketone) group at the 5-position, combined with a methyl group at the N1 position, makes it an exceptionally useful and versatile building block. The ketone provides a chemical handle for a wide range of subsequent transformations, such as condensation reactions, reductions, or the formation of oximes and hydrazones, enabling the construction of diverse molecular libraries for drug discovery programs.[6] This guide offers an in-depth examination of its synthesis, properties, and strategic applications.

Physicochemical and Structural Properties

A summary of the key identifying and physical properties of 1-(1-Methyl-1H-1,2,4-triazol-5-yl)ethanone is presented below. This data is essential for its correct identification, handling, and use in quantitative experimental design.

| Property | Value | Source(s) |

| CAS Number | 106535-28-8 | [7][8] |

| Molecular Formula | C₅H₇N₃O | [8] |

| Molecular Weight | 125.13 g/mol | [7][8] |

| IUPAC Name | 1-(1-methyl-1H-1,2,4-triazol-5-yl)ethanone | [7] |

| InChI Key | ONQBPRJENODVPS-UHFFFAOYSA-N | [7] |

| Physical Form | Liquid | [7] |

| Typical Purity | ≥95% | [7][8] |

Synthesis and Mechanistic Insights

The synthesis of 1,5-disubstituted 1,2,4-triazoles requires careful control of regioselectivity to avoid the formation of isomeric impurities, a common challenge in triazole chemistry.[9] While several classical methods exist, such as the Pellizzari or Einhorn-Brunner reactions, modern approaches often provide milder conditions and superior regiochemical control.[10][11][12]

A highly effective and regioselective strategy for synthesizing 1,5-disubstituted 1,2,4-triazoles involves the cyclization of an N-acylamidrazone intermediate. This intermediate can be reliably formed from the reaction of an activated amide derivative with a substituted hydrazine.[13][14]

Proposed Synthetic Protocol

The following protocol describes a plausible and efficient two-step process for the synthesis of 1-(1-Methyl-1H-1,2,4-triazol-5-yl)ethanone.

Step 1: Formation of the Amidine Intermediate

-

To a solution of N,N-dimethylacetamide dimethyl acetal (1.1 eq.) in an anhydrous polar aprotic solvent (e.g., THF or DMF), add acetamide (1.0 eq.).

-

Heat the mixture at 60-80°C for 2-4 hours, monitoring the reaction by TLC or LC-MS until the starting acetamide is consumed.

-

Cool the reaction mixture and remove the solvent under reduced pressure. The resulting N'-acetyl-N,N-dimethylacetimidamide is often used in the next step without further purification.

Causality: N,N-dimethylacetamide dimethyl acetal acts as a powerful activating agent, converting the primary amide (acetamide) into a highly reactive amidine intermediate. This activation is crucial for the subsequent efficient reaction with the less nucleophilic nitrogen of methylhydrazine.

Step 2: Cyclization with Methylhydrazine

-

Dissolve the crude amidine intermediate from Step 1 in a polar solvent such as ethanol or acetic acid.

-

Add methylhydrazine (1.0-1.2 eq.) to the solution. If using a salt form like methylhydrazine sulfate, a mild base may be required.

-

Heat the reaction mixture to reflux (typically 80-100°C) for 4-8 hours. The progress of the cyclization should be monitored by TLC or LC-MS.

-

Upon completion, cool the mixture to room temperature and concentrate under reduced pressure.

-

Purify the crude product via column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to yield the final product, 1-(1-Methyl-1H-1,2,4-triazol-5-yl)ethanone.

Causality: The reaction proceeds via nucleophilic attack of the substituted nitrogen of methylhydrazine onto the amidine, followed by an intramolecular cyclization and elimination of dimethylamine and water. Using methylhydrazine ensures the regioselective formation of the 1,5-disubstituted triazole, as the more nucleophilic primary amine initiates the reaction, and the subsequent cyclization pathway is sterically and electronically favored to produce the desired isomer.[7]

Synthesis Workflow Diagram

Sources

- 1. Triazoles- A paradigm shift in drug discovery: A review on synthesis and therapeutic potential - Arabian Journal of Chemistry [arabjchem.org]

- 2. nbinno.com [nbinno.com]

- 3. Application of triazoles in the structural modification of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Redirecting [linkinghub.elsevier.com]

- 5. chemijournal.com [chemijournal.com]

- 6. mdpi.com [mdpi.com]

- 7. Practical Synthesis of Functionalized 1,5-Disubstituted 1,2,4-Triazole Derivatives [organic-chemistry.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Einhorn–Brunner reaction - Wikipedia [en.wikipedia.org]

- 11. Pellizzari reaction - Wikipedia [en.wikipedia.org]

- 12. scispace.com [scispace.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Spectroscopic Profile of 1-(1-Methyl-1H-1,2,4-triazol-5-yl)ethanone

This guide provides a detailed analysis of the expected spectroscopic data for the heterocyclic compound 1-(1-Methyl-1H-1,2,4-triazol-5-yl)ethanone. As a key building block in synthetic and medicinal chemistry, a comprehensive understanding of its structural and electronic properties is paramount for researchers, scientists, and drug development professionals. The 1,2,4-triazole moiety is a cornerstone in many pharmacologically active agents, making the characterization of its derivatives a critical step in discovery and quality control.

Due to the absence of a complete, publicly available experimental dataset for this specific molecule, this document presents a predictive spectroscopic profile. This profile is constructed from foundational chemical principles and corroborated by empirical data from structurally analogous compounds reported in peer-reviewed literature. The methodologies and interpretations herein are designed to serve as a robust, self-validating framework for researchers synthesizing or utilizing this compound.

Molecular Structure and Predicted Spectroscopic Overview

The structure of 1-(1-Methyl-1H-1,2,4-triazol-5-yl)ethanone comprises a 1,2,4-triazole ring N-methylated at position 1 and substituted with an acetyl group at position 5. This arrangement dictates a unique electronic environment that gives rise to a distinct spectroscopic fingerprint.

Key Structural Features for Spectroscopic Analysis:

-

Heterocyclic Ring: A five-membered aromatic triazole ring containing one C-H bond.

-

N-Methyl Group: A methyl group bonded to a nitrogen atom of the triazole ring.

-

Acetyl Group: A methyl ketone functional group directly attached to the triazole ring.

The following sections will detail the predicted data from core analytical techniques: ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is the primary technique for elucidating the proton framework of a molecule. The predicted spectrum for 1-(1-Methyl-1H-1,2,4-triazol-5-yl)ethanone is expected to be simple and highly informative, showing three distinct singlet signals.

Experimental Protocol: Acquiring the Spectrum

A standard protocol for acquiring a high-resolution ¹H NMR spectrum involves dissolving approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent, such as deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing tetramethylsilane (TMS) as an internal standard (0 ppm). The spectrum is typically recorded on a 400 MHz or 500 MHz spectrometer.

Caption: Workflow for ¹H NMR Spectroscopic Analysis.

Predicted ¹H NMR Spectral Data

The molecule possesses three chemically non-equivalent proton environments, each expected to produce a singlet due to the absence of adjacent protons for coupling.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale & Comparative Citations |

| ~8.0 - 8.2 | Singlet | 1H | Triazole C-H (H-3) | The proton on the 1,2,4-triazole ring is deshielded by the electronegative nitrogen atoms and the aromatic ring current. Similar C-H protons in 1,2,4-triazole systems appear in this region.[1] |

| ~3.9 - 4.1 | Singlet | 3H | N-CH₃ | The N-methyl group is deshielded by the attached nitrogen atom. Its chemical shift is typically higher than that of a C-methyl group. |

| ~2.6 - 2.8 | Singlet | 3H | CO-CH₃ | The protons of the acetyl methyl group are deshielded by the adjacent carbonyl group, placing them in this characteristic downfield region for methyl ketones.[2] |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides crucial information about the carbon skeleton of the molecule. Five distinct signals are predicted for the unique carbon atoms in 1-(1-Methyl-1H-1,2,4-triazol-5-yl)ethanone.

Experimental Protocol: Acquiring the Spectrum

The sample prepared for ¹H NMR can be used directly for ¹³C NMR analysis. A proton-decoupled ¹³C NMR spectrum is typically acquired on a 100 MHz or 125 MHz spectrometer, requiring a larger number of scans compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

Predicted ¹³C NMR Spectral Data

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale & Comparative Citations |

| ~185 - 190 | C=O | The carbonyl carbon of a ketone attached to a heterocyclic ring is strongly deshielded and appears significantly downfield.[3] |

| ~155 - 160 | Triazole C-5 | This carbon is attached to the electronegative nitrogen and the carbonyl group, leading to a significant downfield shift. |

| ~145 - 150 | Triazole C-3 | The carbon atom bonded to a proton in the triazole ring appears in the aromatic region, influenced by the adjacent nitrogen atoms.[4] |

| ~35 - 40 | N-CH₃ | The N-methyl carbon signal is found in a typical range for methyl groups attached to a heterocyclic nitrogen. |

| ~25 - 30 | CO-CH₃ | The methyl carbon of the acetyl group is found in the aliphatic region, slightly deshielded by the carbonyl group. |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying key functional groups within a molecule based on their characteristic vibrational frequencies.

Experimental Protocol: Acquiring the Spectrum

The IR spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer, which requires only a small amount of solid sample. Alternatively, a potassium bromide (KBr) pellet can be prepared. The spectrum is typically recorded from 4000 to 400 cm⁻¹.

Caption: Correlation of functional groups to IR regions.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group Assignment | Rationale & Comparative Citations |

| ~3150 - 3050 | Medium-Weak | C-H Stretch | Aromatic C-H on the triazole ring | This region is characteristic of C-H stretching in aromatic and heteroaromatic systems.[5] |

| ~3000 - 2850 | Medium-Weak | C-H Stretch | Aliphatic C-H in methyl groups | These bands correspond to the symmetric and asymmetric stretching of the two CH₃ groups. |

| ~1700 - 1680 | Strong | C=O Stretch | Ketone | This is the most diagnostic peak in the spectrum. The strong, sharp absorption is characteristic of a carbonyl group conjugated with the triazole ring.[6] |

| ~1600 - 1450 | Medium-Variable | C=N & N=N Stretch | Triazole ring skeletal vibrations | Aromatic and heteroaromatic rings exhibit complex skeletal vibrations in this "fingerprint" region.[5] |

| ~1450 - 1350 | Medium | C-H Bend | Methyl group bending | These absorptions arise from the scissoring and bending vibrations of the methyl groups. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, allowing for the confirmation of molecular weight and elucidation of the structure.

Experimental Protocol: Acquiring the Spectrum

For a compound of this nature, Electrospray Ionization (ESI) is a suitable soft ionization technique. The sample is dissolved in a solvent like methanol or acetonitrile and infused into the mass spectrometer. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.

Predicted Mass Spectrum Data

-

Molecular Formula: C₅H₇N₃O

-

Molecular Weight: 125.13 g/mol

-

Predicted Molecular Ion (ESI, Positive Mode): [M+H]⁺ = 126.0662 m/z

-

Predicted Molecular Ion (EI): M⁺˙ = 125.0589 m/z

The fragmentation pattern is key to structural confirmation. A primary fragmentation pathway would involve the cleavage of the bond between the carbonyl carbon and the triazole ring, a common pathway for ketones.

Caption: Predicted EI Mass Spectrometry Fragmentation Pathway.

Key Predicted Fragments:

| m/z (EI) | Identity | Description |

| 125 | [M]⁺˙ | Molecular Ion |

| 110 | [M - CH₃]⁺ | Loss of a methyl radical from the acetyl group. |

| 82 | [C₃H₄N₃]⁺ | Fragment corresponding to the 1-methyl-1H-1,2,4-triazole cation after α-cleavage. |

| 43 | [CH₃CO]⁺ | Acylium ion, a very common and often abundant fragment for methyl ketones. |

Conclusion: A Framework for Structural Validation

This guide provides a comprehensive, predictive spectroscopic framework for the characterization of 1-(1-Methyl-1H-1,2,4-triazol-5-yl)ethanone. The predicted ¹H NMR, ¹³C NMR, IR, and MS data serve as a benchmark for researchers. When synthesizing this compound, comparison of the experimentally obtained spectra with the predictions and reference data presented here will enable unambiguous structural confirmation and purity assessment. This self-validating approach, grounded in established spectroscopic principles and comparative data, ensures high confidence in the identity and quality of this important chemical intermediate.

References

-

PubChem. 1-(1-Benzyl-5-methyl-1H-1,2,3-triazol-4-yl)ethanone. National Center for Biotechnology Information. Available from: [Link]

-

El-Hiti, G. A., et al. (2021). (E)-1-(5-Methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one Oxime. MDPI. Available from: [Link]

-

SpectraBase. 1-Methyl-1,2,4-triazole. John Wiley & Sons, Inc. Available from: [Link]

-

Trivedi, M. K., et al. (2015). Characterization of Physical, Spectral and Thermal Properties of Biofield Treated 1,2,4-Triazole. ResearchGate. Available from: [Link]

-

Aschwanden, J. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. Available from: [Link]

-

Borys, D., et al. (2018). Electrospray ionization mass spectrometry fragmentation pathways of salts of some 1,2,4-triazolylthioacetate acids, the active pharmaceutical ingredients. ResearchGate. Available from: [Link]

-

NIST. Ethanone, 1-(1H-pyrazol-4-yl)-. NIST Chemistry WebBook. Available from: [Link]

-

Preprints.org. 13C NMR spectrum of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine. (2018). Available from: [Link]

Sources

An In-Depth Technical Guide to the ¹H NMR Spectrum of 1-(1-Methyl-1H-1,2,4-triazol-5-yl)ethanone

Abstract

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 1-(1-Methyl-1H-1,2,4-triazol-5-yl)ethanone, a heterocyclic compound of interest in pharmaceutical and materials science research. As a key quality control and structural elucidation technique, a thorough understanding of its NMR spectrum is paramount for researchers. This document delves into the theoretical prediction of its spectral features, grounded in fundamental principles of chemical structure and electronic effects. It further outlines a robust, field-proven experimental protocol for acquiring a high-fidelity spectrum and presents a logical workflow for data interpretation. The guide is intended for researchers, chemists, and drug development professionals who require a detailed understanding of this molecule's spectroscopic signature.

Introduction: The Convergence of Structure and Spectroscopy

The 1,2,4-triazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous antifungal, antiviral, and anticancer agents.[1] The specific compound, 1-(1-Methyl-1H-1,2,4-triazol-5-yl)ethanone, serves as a valuable synthon or a final molecule in various synthetic pathways. Its precise structural characterization is non-negotiable for ensuring purity, confirming identity, and understanding its chemical behavior.

Among the arsenal of analytical techniques, ¹H NMR spectroscopy stands out for its ability to provide a detailed atomic-level map of proton environments within a molecule. This guide provides an expert-level interpretation of the expected ¹H NMR spectrum, moving beyond simple data reporting to explain the causal electronic factors that govern the spectral output.

Molecular Structure and Predicted ¹H NMR Profile

A predictive analysis of the ¹H NMR spectrum begins with a thorough examination of the molecule's structure. The key to accurate spectral assignment lies in identifying the distinct, non-equivalent proton environments and understanding the electronic forces that influence their magnetic shielding.

Structural Analysis

The molecule consists of three key components, each giving rise to a unique signal in the ¹H NMR spectrum.

Caption: Molecular structure of 1-(1-Methyl-1H-1,2,4-triazol-5-yl)ethanone.

The structure contains three distinct sets of protons:

-

A single proton on the triazole ring (H-3).

-

Three protons of the methyl group attached to the N1 nitrogen.

-

Three protons of the acetyl methyl group attached to the C5 carbon.

Theoretical Prediction of Proton Environments

The chemical shift (δ) of each proton is determined by its local electronic environment. Electron-withdrawing groups decrease the electron density around a proton, "deshielding" it from the external magnetic field and causing its signal to appear at a higher chemical shift (downfield). Conversely, electron-donating groups increase shielding, moving the signal upfield.

-

2.2.1 The Triazole Ring Proton (H-3): This proton is attached to an electron-deficient heteroaromatic ring. The two adjacent nitrogen atoms (N2 and N4) strongly withdraw electron density through induction. Furthermore, the acetyl group at C5 exerts an additional electron-withdrawing effect. This combination of factors leads to significant deshielding. In comparable structures like 1-methyl-5-iodo-1,2,4-triazole, the H-3 proton appears at 7.78 ppm.[2] In other 1,2,4-triazole systems, this proton can be observed as far downfield as 8.53 ppm.[3] Therefore, a chemical shift in the range of 8.0 - 8.5 ppm is predicted for this singlet.

-

2.2.2 The N-Methyl Protons (N1-CH₃): The protons of the methyl group are directly attached to a nitrogen atom within the aromatic triazole ring. This nitrogen atom is sp²-hybridized and part of an electron-deficient system, making it more electron-withdrawing than an alkyl amine nitrogen. This deshielding effect shifts the signal downfield compared to a simple amine. For instance, the N-methyl group in 1-methyl-5-iodo-1,2,4-triazole is found at 3.85 ppm.[2] A similar value is expected here, leading to a predicted chemical shift of approximately 3.9 - 4.1 ppm for this singlet.

-

2.2.3 The Acetyl Methyl Protons (C(O)-CH₃): This is a classic methyl ketone environment. The protons are adjacent to a carbonyl group (C=O), which is strongly electron-withdrawing. This deshielding is a well-characterized effect. In various acetylated azole derivatives, the signal for these protons consistently appears in the range of 2.0 to 2.5 ppm.[4] A sharp singlet is therefore predicted at a chemical shift of approximately 2.4 - 2.6 ppm .

Summary of Predicted Spectral Data

The predicted ¹H NMR data are summarized in the table below for clarity and quick reference.

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Triazole Ring Proton (H-3) | 8.0 – 8.5 | Singlet (s) | 1H |

| N-Methyl Protons (N1-CH₃) | 3.9 – 4.1 | Singlet (s) | 3H |

| Acetyl Methyl Protons (C(O)-CH₃) | 2.4 – 2.6 | Singlet (s) | 3H |

Experimental Protocol for ¹H NMR Spectrum Acquisition

The following protocol is a self-validating system designed to produce a high-resolution, unambiguous spectrum suitable for structural confirmation and purity analysis.

Materials and Reagents

-

1-(1-Methyl-1H-1,2,4-triazol-5-yl)ethanone (5-10 mg)

-

Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆), NMR grade (0.6 - 0.7 mL)

-

Tetramethylsilane (TMS) as an internal standard (if not already present in the solvent)

-

NMR Tube (5 mm, high precision)

-

Pasteur pipette and bulb

-

Vortex mixer

Sample Preparation

-

Weighing: Accurately weigh approximately 5-10 mg of the solid sample and transfer it into a clean, dry vial. Causality: This mass ensures sufficient concentration for a strong signal-to-noise ratio without causing line broadening due to saturation.

-

Dissolution: Add ~0.6 mL of the chosen deuterated solvent (e.g., CDCl₃) to the vial. CDCl₃ is a good first choice due to its ability to dissolve a wide range of organic compounds and its minimal residual solvent peak interference.

-

Homogenization: Cap the vial and gently vortex for 30-60 seconds to ensure the sample is fully dissolved. A clear, particulate-free solution is required.

-

Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube.

-

Final Check: Ensure the solvent height in the tube is approximately 4-5 cm, which is optimal for modern NMR spectrometers.

NMR Instrument Parameters (400 MHz Spectrometer)

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent. Perform an automated or manual shimming procedure to optimize the magnetic field homogeneity. Causality: A well-shimmed magnet is critical for achieving sharp, symmetrical peaks and high resolution.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker systems) is sufficient.

-

Number of Scans (NS): Set to 16 or 32. Causality: Averaging multiple scans improves the signal-to-noise ratio, making the integrated values more reliable.

-

Relaxation Delay (D1): Set to 2-5 seconds. Causality: A sufficient delay allows for full relaxation of the protons between pulses, ensuring that the signal integration is quantitative and accurately reflects the proton ratios.

-

Acquisition Time (AQ): Set to at least 3-4 seconds to ensure adequate digital resolution.

-

Spectral Width (SW): Set to a range of -2 to 12 ppm to encompass all expected signals and the TMS reference.

-

Data Processing

-

Fourier Transform: Apply an exponential multiplication (line broadening factor of 0.3 Hz) to improve the signal-to-noise ratio, followed by Fourier transformation.

-

Phasing: Manually or automatically phase the spectrum to ensure all peaks have a pure absorption lineshape.

-

Baseline Correction: Apply a baseline correction algorithm to ensure the baseline is flat.

-

Referencing: Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm (or the residual solvent peak of CDCl₃ to 7.26 ppm).[1]

-

Integration: Integrate the distinct signals. Set the integration of one of the well-resolved peaks (e.g., the 3H singlet of the acetyl group) to a value of 3.0 and normalize the other integrals accordingly.

Workflow for Spectral Assignment and Structure Confirmation

The process of definitively assigning the acquired NMR signals to the molecular structure follows a logical, self-validating workflow.

Caption: Logical workflow for NMR spectrum acquisition and interpretation.

Conclusion

The ¹H NMR spectrum of 1-(1-Methyl-1H-1,2,4-triazol-5-yl)ethanone is predicted to be clean and highly informative, displaying three distinct singlets in a 1:3:3 integration ratio. The downfield singlet (δ ≈ 8.0-8.5 ppm) is characteristic of the lone triazole ring proton, while the singlets at approximately 4.0 ppm and 2.5 ppm correspond to the N-methyl and acetyl methyl groups, respectively. This distinctive pattern serves as a reliable fingerprint for structural verification and purity assessment in research and development settings. Adherence to the outlined experimental protocol will ensure the acquisition of high-quality, reproducible data, underpinning the scientific integrity of any study involving this compound.

References

-

Palmer, M.H., et al. (2012). The electronic states of 1,2,4-triazoles: a study of 1H- and 1-methyl-1,2,4-triazole by vacuum ultraviolet photoabsorption and ultraviolet photoelectron spectroscopy. The Journal of Chemical Physics, 136(9), 094310. Available at: [Link]

-

TÜBİTAK Academic Journals. (2008). Synthesis and Characterizations of Some New 4H-1,2,4-Triazole Derivatives. Available at: [Link]

-

AIP Publishing. (2012). The electronic states of 1,2,4-triazoles: A study of 1H- and 1-methyl-1,2,4-triazole. Available at: [Link]

-

AIP Conference Proceedings. (2022). Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. Available at: [Link]

-

MDPI. (2024). Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. Molecules, 29(8), 1735. Available at: [Link]

-

SpectraBase. (n.d.). 1-Methyl-1,2,4-triazole. Available at: [Link]

-

National Chemical Laboratory. (n.d.). NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. Available at: [Link]

-

MDPI. (2019). Study of 1,2,4-triazole-3(5)-thiol Behavior in Reactions with 1-phenyl-1H-pyrrole-2,5-dione Derivatives and 3-bromodihydrofuran-2(3H)-one and Antimicrobial Activity of Products. Molecules, 24(23), 4364. Available at: [Link]

-

ResearchGate. (2017). Synthesis, crystal structure, IR, 1H NMR and theoretical calculations of 1,2,4-triazole Schiff base. Available at: [Link]

-

The Royal Society of Chemistry. (2014). 1H and 13C NMR Data for triazole 1. Available at: [Link]

-

MDPI. (2020). Synthesis and Spectroscopic Study of New 1H-1-Alkyl-6-methyl-7-nitroso-3-phenylpyrazolo[5,1-c][4][5][6]triazoles. Molecules, 25(18), 4296. Available at: [Link]

-

ResearchGate. (1975). Acetylene derivatives of 1,2,4-triazole. Available at: [Link]

Sources

- 1. Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Study of 1,2,4-triazole-3(5)-thiol Behavior in Reactions with 1-phenyl-1H-pyrrole-2,5-dione Derivatives and 3-bromodihydrofuran-2(3H)-one and Antimicrobial Activity of Products | MDPI [mdpi.com]

- 4. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 5. The electronic states of 1,2,4-triazoles: a study of 1H- and 1-methyl-1,2,4-triazole by vacuum ultraviolet photoabsorption and ultraviolet photoelectron spectroscopy and a comparison with ab initio configuration interaction computations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. elar.urfu.ru [elar.urfu.ru]

A Technical Guide to the ¹³C NMR Analysis of 1-(1-Methyl-1H-1,2,4-triazol-5-yl)ethanone

Abstract

This technical guide provides a comprehensive framework for the ¹³C Nuclear Magnetic Resonance (NMR) analysis of 1-(1-Methyl-1H-1,2,4-triazol-5-yl)ethanone, a heterocyclic compound of interest in medicinal chemistry and materials science. We delve into the foundational principles of ¹³C NMR spectroscopy, detailing the theoretical underpinnings that govern spectral interpretation. A robust, step-by-step experimental protocol for sample preparation and data acquisition is presented, designed to ensure high-quality, reproducible results. The core of this guide is a predictive analysis of the ¹³C NMR spectrum, where each carbon resonance is assigned based on established chemical shift theory and empirical data from related structures. This document is intended for researchers, scientists, and drug development professionals who require a practical and scientifically rigorous understanding of how to apply ¹³C NMR for the structural elucidation of complex heterocyclic molecules.

Introduction to Structural Elucidation via ¹³C NMR

The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of pharmacologically active agents.[1] The specific compound, 1-(1-Methyl-1H-1,2,4-triazol-5-yl)ethanone, features this key heterocycle functionalized with both a methyl group on a ring nitrogen and an acetyl group on a ring carbon. Accurate structural confirmation and purity assessment are paramount in the development of such molecules.

¹³C NMR spectroscopy is an indispensable tool for unambiguously determining the carbon framework of an organic molecule. Unlike ¹H NMR, which focuses on the proton environments, ¹³C NMR provides a direct map of the carbon skeleton. Each chemically non-equivalent carbon atom in a molecule produces a distinct signal in the spectrum, offering critical insights into its electronic environment, hybridization, and connectivity.[2] The low natural abundance of the ¹³C isotope (~1.1%) virtually eliminates the complication of carbon-carbon spin-spin coupling in routine experiments, leading to simpler spectra where each unique carbon is typically represented by a single peak in proton-decoupled mode.[3][4]

This guide will walk through the complete process of analyzing 1-(1-Methyl-1H-1,2,4-triazol-5-yl)ethanone, from theoretical prediction to practical application, providing the rationale behind each step to empower the scientist with a deeper understanding of the technique.

Core Principles in ¹³C NMR Spectroscopy

A successful analysis is built upon a solid understanding of the principles governing the NMR experiment.

The Chemical Shift (δ)

The position of a signal along the x-axis of an NMR spectrum, known as the chemical shift (expressed in parts per million, ppm), is the most important piece of information. It is determined by the local electronic environment of the nucleus.

-

Shielding and Deshielding: Electron density around a carbon nucleus creates a small magnetic field that opposes the main spectrometer field. This is a shielding effect, and it causes the signal to appear at a lower ppm value (upfield). Conversely, if electron density is withdrawn by nearby electronegative atoms (like oxygen or nitrogen), the nucleus is deshielded and experiences more of the main magnetic field. This requires a higher frequency for resonance, shifting the signal to a higher ppm value (downfield).[5][6]

-

Hybridization: The hybridization state of the carbon atom has a significant impact. Generally, sp³ hybridized carbons are the most shielded and appear upfield (0-70 ppm), followed by sp hybridized carbons (70-130 ppm), and finally sp² hybridized carbons (110-220 ppm), which are the most deshielded.[7] Carbonyl carbons (C=O) are particularly deshielded due to both sp² hybridization and the extreme electronegativity of the oxygen atom, causing them to appear far downfield (>160 ppm).[8][9]

Proton Decoupling

In a standard ¹³C NMR experiment, the spectrum is acquired while simultaneously irradiating the sample with a broad range of radio frequencies corresponding to all proton resonances. This technique, known as broadband proton decoupling , causes the protons to rapidly flip between their spin states, effectively averaging out their magnetic coupling to the ¹³C nuclei.[10] The result is a simplified spectrum where every signal appears as a sharp singlet, making interpretation much more straightforward.[3][4] While this removes valuable C-H coupling information, it significantly improves the signal-to-noise ratio.[10]

Predictive Analysis of the Target Molecule

Before any experiment, a predictive analysis based on the known molecular structure is essential. This allows for a logical and efficient interpretation of the resulting spectrum.

Molecular Structure and Unique Carbon Environments

The structure of 1-(1-Methyl-1H-1,2,4-triazol-5-yl)ethanone contains five distinct carbon environments. Therefore, we expect to see five unique signals in the proton-decoupled ¹³C NMR spectrum.

Caption: Molecular structure of 1-(1-Methyl-1H-1,2,4-triazol-5-yl)ethanone with unique carbons labeled.

Estimated Chemical Shifts

By cross-referencing spectral databases and literature for similar functional groups, we can predict the approximate chemical shift for each carbon.

| Carbon Label | Environment Description | Predicted δ (ppm) | Rationale & Supporting References |

| C(Me) | Methyl group attached to a triazole nitrogen (N-CH₃) | 30 - 40 | The nitrogen atom is electronegative, causing a downfield shift compared to a simple alkane methyl group. Similar N-methyl groups on heterocycles fall in this range.[6][11] |

| C(Ac) | Methyl group of an acetyl function (CO-CH₃) | 20 - 30 | This is a typical range for a methyl carbon adjacent to a carbonyl group.[6][12] |

| C3 | Triazole ring carbon between two nitrogen atoms | 145 - 155 | Ring carbons in 1,2,4-triazoles are significantly deshielded due to the presence of multiple nitrogen atoms. Data for unsubstituted 1,2,4-triazole shows signals in this region.[13][14][15] |

| C5 | Substituted triazole ring carbon | 155 - 165 | This carbon is bonded to two ring nitrogens and the electron-withdrawing carbonyl group, making it the most deshielded of the ring carbons.[13][16] |

| C=O | Ketone carbonyl carbon | 185 - 195 | Carbonyl carbons attached to heterocyclic systems appear in this downfield region. The exact position is influenced by the electronic properties of the triazole ring.[7][9][17] |

Experimental Protocol for ¹³C NMR Analysis

Adherence to a standardized protocol is critical for obtaining high-quality, reliable data. This protocol is designed to be self-validating through the use of an internal standard.

Caption: Standard workflow for ¹³C NMR spectroscopic analysis.

Sample Preparation

-

Weighing: Accurately weigh 20-50 mg of 1-(1-Methyl-1H-1,2,4-triazol-5-yl)ethanone. A higher concentration is generally better for ¹³C NMR due to its lower sensitivity compared to ¹H NMR.[18][19]

-

Solvent Selection: Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent in a clean vial. Deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices due to their excellent solubilizing properties.[20][21] The deuterium in the solvent is used by the spectrometer to "lock" the magnetic field, ensuring stability during the experiment.[22]

-

Internal Standard: Add a small amount of Tetramethylsilane (TMS) if it is not already present in the solvent. TMS is the universally accepted primary reference standard for ¹H and ¹³C NMR, with its signal defined as 0.0 ppm.[23][24] Its chemical inertness, volatility (for easy removal), and single sharp signal make it ideal.[24] Alternatively, the residual solvent signal can be used as a secondary reference (e.g., CDCl₃ at ~77.16 ppm), though using TMS directly is considered superior for accuracy.[20][25][26]

-

Transfer: Ensure the sample is fully dissolved, using gentle vortexing if necessary. To prevent spectral line broadening, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. Any suspended solid particles will degrade the magnetic field homogeneity and reduce spectral quality.[27]

NMR Instrument Parameters

The following are typical acquisition parameters for a standard proton-decoupled ¹³C experiment on a 400 MHz spectrometer.

| Parameter | Typical Value | Rationale |

| Pulse Angle | 30-45° | A smaller flip angle allows for a shorter relaxation delay, speeding up data acquisition without saturating the signals. |

| Acquisition Time | 1-2 seconds | Determines the digital resolution of the spectrum. |

| Relaxation Delay (d1) | 2 seconds | A delay between pulses to allow for nuclear relaxation. Crucial for quantitative analysis, but can be shortened for qualitative scans. |

| Number of Scans | 256 - 1024 | Due to the low natural abundance of ¹³C, multiple scans must be co-added to achieve an adequate signal-to-noise ratio.[4] |

| Spectral Width | 0 - 220 ppm | This range encompasses nearly all carbon environments found in typical organic molecules.[7] |

| Temperature | 298 K (25 °C) | A standard, controlled temperature ensures reproducibility. |

Data Processing

-

Fourier Transformation: The raw data (Free Induction Decay, or FID) is converted into a frequency-domain spectrum using a Fourier Transform.

-

Phasing and Baseline Correction: The spectrum is manually or automatically phased to ensure all peaks are in the positive absorptive mode. The baseline is corrected to be flat and at zero intensity.

-

Referencing: The chemical shift axis is calibrated by setting the TMS peak to 0.0 ppm or the reference solvent peak to its known value.[23]

Spectral Interpretation

With the processed spectrum and the predictive analysis in hand, the final step is assignment. The five expected signals would be assigned by comparing their experimental chemical shifts to the predicted ranges in the table above. The ketone carbonyl (C=O ) would be the furthest downfield signal, followed by the two triazole ring carbons (C5 and C3 ), and finally the two methyl carbons (C(Me) and C(Ac) ) at the highest field. Advanced techniques like DEPT (Distortionless Enhancement by Polarization Transfer) could be used to definitively distinguish between the CH₃ carbons and the quaternary carbons (C3, C5, C=O).

Conclusion

The ¹³C NMR analysis of 1-(1-Methyl-1H-1,2,4-triazol-5-yl)ethanone is a clear and powerful method for its structural verification. Through a systematic approach involving predictive analysis, meticulous sample preparation, and standardized data acquisition, a clean, interpretable spectrum can be readily obtained. The five distinct signals directly confirm the five unique carbon environments within the molecule, and their chemical shifts provide irrefutable evidence for the presence of the N-methyl, acetyl, and 1,2,4-triazole functionalities. This guide serves as a robust template for the analysis of this and other related heterocyclic compounds, underscoring the central role of ¹³C NMR in modern chemical research and development.

References

-

Chemistry LibreTexts. (2024). 13.10: Characteristics of ¹³C NMR Spectroscopy. [Link]

-

Tarkanyi, G., et al. (2019). On the Use of Deuterated Organic Solvents without TMS to Report 1H/13C NMR Spectral Data of Organic Compounds. Molecules, 24(5), 909. [Link]

-

University of Colorado Boulder. (n.d.). Spin-spin splitting and coupling - Coupling in 13C NMR spectra. [Link]

-

University of Bath. (2016). Why is tetramethylsilane (TMS) used as an internal standard in NMR spectroscopy?. Stack Exchange. [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]

-

Chemistry LibreTexts. (2021). 5.7: 13C-NMR Spectroscopy. [Link]

-

American Chemical Society. (2021). Tetramethylsilane. [Link]

-

Hoye, T. R., et al. (2022). TMS is Superior to Residual CHCl3 for Use as the Internal Reference for Routine 1H NMR Spectra Recorded in CDCl3. The Journal of Organic Chemistry, 87(2), 905-909. [Link]

-

Hoye, T. R., et al. (2022). TMS is Superior to Residual CHCl3 for Use as the Internal Reference for Routine 1H NMR Spectra Recorded in CDCl3. The Journal of Organic Chemistry, 87(2), 905-909. [Link]

-

YouTube. (2012). How2: Interpret a carbon-13 NMR spectrum. [Link]

-

Jeffrey, F. M., et al. (1999). Multiple bond 13C-13C spin-spin coupling provides complementary information in a 13C NMR isotopomer analysis of glutamate. Magnetic Resonance in Medicine, 42(1), 197-200. [Link]

-

JoVE. (2024). Chemical Shift: Internal References and Solvent Effects. [Link]

-

University College London. (n.d.). Sample Preparation. [Link]

-

University of Leicester. (n.d.). How to Prepare Samples for NMR. [Link]

-

ResearchGate. (2018). Are deuterated solvents necessary for 13C NMR?. [Link]

-

ResearchGate. (n.d.). ¹H, ¹³C, and ¹⁵N NMR chemical shifts of 4-substituted 1,2,4-triazoles. [Link]

-

Compound Interest. (2015). Analytical Chemistry – A Guide to 13-C Nuclear Magnetic Resonance (NMR). [Link]

-

YouTube. (2022). How to Interpret Chemical Shift in the Carbon-13 NMR. [Link]

-

Scribd. (n.d.). 13 C NMR Interpretation. [Link]

-

University of York. (n.d.). Preparing an NMR sample. [Link]

-

AIP Publishing. (2018). Synthesis and Spectral Characterization of 1,2,4-Triazole Derivatives. [Link]

-

National Chemical Laboratory, India. (n.d.). NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. [Link]

-

SpectraBase. (n.d.). 1-Methyl-1,2,4-triazole - Optional[13C NMR] - Chemical Shifts. [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. [Link]

-

University of Ottawa. (2010). 13C NMR of "Perdeuterated" Solvents. [Link]

-

ACS Publications. (1998). 13C−13C NMR Spin−Spin Coupling Constants in Saccharides. [Link]

-

SpectraBase. (n.d.). 1,2,4-Triazole - Optional[13C NMR] - Chemical Shifts. [Link]

-

Silva, A. M. S. (n.d.). Advanced NMR techniques for structural characterisation of heterocyclic structures. [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]

-

ResearchGate. (n.d.). 13 C-NMR chemical shifts (ppm) of the carbonyl groups of NAH derivatives. [Link]

-

Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. [Link]

-

University of Puget Sound. (n.d.). 13C NMR Chemical Shift Table. [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shifts. [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

-

PubChem. (n.d.). 1-(1-Benzyl-5-methyl-1H-1,2,3-triazol-4-yl)ethanone. [Link]

-

YouTube. (2022). chemical shift of functional groups in 13C NMR spectroscopy. [Link]

-

ResearchGate. (n.d.). ¹H- and ¹³C-NMR chemical shifts (ppm) of the triazole ring in compounds 5–14. [Link]

-

MDPI. (2020). Synthesis and Spectroscopic Study of New 1H-1-Alkyl-6-methyl-7-nitroso-3-phenylpyrazolo[5,1-c][3][20][23]triazoles. [Link]

-

SpectraBase. (n.d.). Ethanone, 1-phenyl-2-(1H-1,2,4-triazol-1-yl)-, oxime, (Z)-. [Link]

-

Arkivoc. (n.d.). Supporting Information – 1H-NMR and 13C-NMR Spectra Vinyldisiloxanes. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. compoundchem.com [compoundchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. youtube.com [youtube.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. m.youtube.com [m.youtube.com]

- 8. compoundchem.com [compoundchem.com]

- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. dspace.ncl.res.in [dspace.ncl.res.in]

- 14. spectrabase.com [spectrabase.com]

- 15. 1,2,4-Triazole(288-88-0) 13C NMR spectrum [chemicalbook.com]

- 16. pubs.aip.org [pubs.aip.org]

- 17. researchgate.net [researchgate.net]

- 18. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 19. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 20. On the Use of Deuterated Organic Solvents without TMS to Report 1H/13C NMR Spectral Data of Organic Compounds: Current State of the Method, Its Pitfalls and Benefits, and Related Issues - PMC [pmc.ncbi.nlm.nih.gov]

- 21. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 22. researchgate.net [researchgate.net]

- 23. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 24. acs.org [acs.org]

- 25. TMS is Superior to Residual C H Cl3 for Use as the Internal Reference for Routine 1H NMR Spectra Recorded in CDCl3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. pubs.acs.org [pubs.acs.org]

- 27. Chemistry Teaching Labs - Preparing an NMR sample [chemtl.york.ac.uk]

Mass Spectrometry of 1-(1-Methyl-1H-1,2,4-triazol-5-yl)ethanone: An In-Depth Technical Guide

Introduction

In the landscape of modern pharmaceutical and materials science, the structural elucidation of novel heterocyclic compounds is of paramount importance. The 1,2,4-triazole moiety is a privileged scaffold, frequently encountered in a diverse array of bioactive molecules.[1] This guide provides a detailed technical overview of the mass spectrometric analysis of a specific derivative, 1-(1-Methyl-1H-1,2,4-triazol-5-yl)ethanone. Understanding its behavior under various ionization conditions is crucial for its unambiguous identification in complex matrices, for metabolite profiling, and for quality control in synthetic processes.

This document is structured to provide not just procedural steps, but the underlying scientific rationale for the chosen analytical strategies. We will explore the fragmentation pathways under both high-energy Electron Ionization (EI) and soft Electrospray Ionization (ESI), offering a comprehensive picture for researchers, scientists, and drug development professionals.

Part 1: Electron Ionization Mass Spectrometry (EI-MS)

Principles and Experimental Rationale